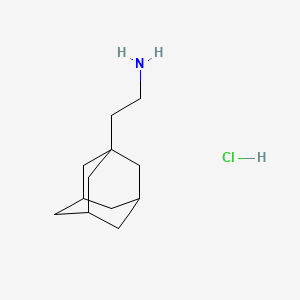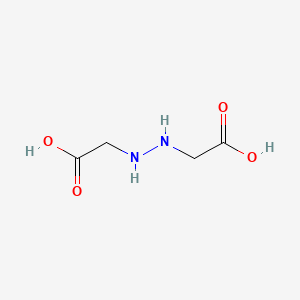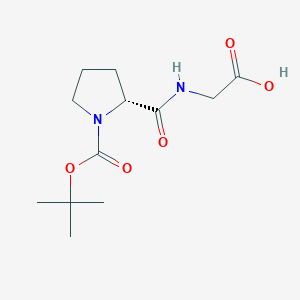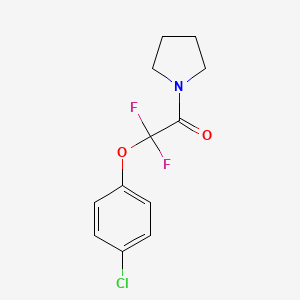
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C6H3ClF3NO and a molecular weight of 197.5423 .
Synthesis Analysis
This compound can be synthesized by the fluorination of 2-chloro-5-trichloromethylpyridine . A detailed synthesis and application of trifluoromethylpyridines, which includes this compound, has been discussed in a review .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is based on its molecular formula C6H3ClF3NO . For a detailed molecular structure analysis, spectroscopic studies and molecular structure investigations can be referred to .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is a solid at 20°C . The compound has a melting point of 29°C and a boiling point of 147°C .Applications De Recherche Scientifique
- Drug Development : Scientists explore derivatives of 2-Chloro-5-(trifluoromethyl)pyridine for potential drug candidates. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
- Herbicides and Fungicides : The compound’s structural features contribute to its effectiveness in herbicides and fungicides. Researchers study its impact on plant health and pest control .
- Metal-Organic Frameworks (MOFs) : 2-Chloro-5-(trifluoromethyl)pyridine participates in the synthesis of MOFs. These porous materials find applications in gas storage, catalysis, and separation processes .
- Transition Metal Complexes : Researchers explore its coordination chemistry with transition metals. These complexes can serve as catalysts for various reactions, including cross-coupling and C-H activation .
- Trifluoromethyl Group Introduction : The trifluoromethyl group is valuable in drug design, agrochemicals, and materials science. Researchers investigate its incorporation into other molecules using 2-Chloro-5-(trifluoromethyl)pyridine as a precursor .
- Probes and Labeling : Scientists use derivatives of this compound as fluorescent probes or labeling reagents. These tools help visualize biological processes and study protein interactions .
Organic Synthesis and Medicinal Chemistry
Agrochemicals and Pesticides
Materials Science
Catalysis
Fluorinated Building Blocks
Chemical Biology
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is the respiratory system . This compound interacts with the respiratory system, causing changes in its function and potentially leading to respiratory irritation .
Mode of Action
It is known that the compound can causegenetic defects , suggesting that it may interact with DNA or other genetic material. It is also known to cause skin and eye irritation, indicating that it interacts with these tissues in a harmful way .
Biochemical Pathways
Given its effects on the respiratory system and its potential to cause genetic defects, it is likely that it impacts pathways related tocellular respiration and DNA repair .
Pharmacokinetics
Its harmful effects suggest that it is bioavailable and can reach its target tissues after exposure .
Result of Action
The result of the action of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide includes respiratory irritation , skin irritation , eye irritation , and potentially genetic defects . These effects indicate that the compound has a significant impact at the molecular and cellular levels.
Action Environment
The action of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Propriétés
IUPAC Name |
2-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICMLHZXPNIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034897.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)
![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B3034907.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)
![5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3034912.png)